REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[C:6]1([C:12]2[N:16]=[C:15](O)[O:14][N:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N1C=CC=CC=1>>[C:6]1([C:12]2[N:16]=[C:15]([Cl:3])[O:14][N:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)O
|
Name
|
|
Quantity
|
35 mmol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resultant liquid mixture was extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed successively with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
WAIT
|
Details
|
When the residue was left over
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |